molecular formula C12H17NO B180999 N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 893569-92-1

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine

Cat. No.: B180999
CAS No.: 893569-92-1
M. Wt: 191.27 g/mol
InChI Key: HGOZAYLMJWJOTL-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the class of propenylamines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine typically involves the reaction of 2-ethoxybenzyl chloride with allylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Precursor Role

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine serves as a precursor in the synthesis of various organic compounds. Its structural characteristics allow for modifications that can lead to the development of new materials and chemical entities. The compound is often utilized in the following ways:

  • Intermediate in Organic Synthesis : It is used in the synthesis of phenethylamines and other derivatives, which are important in both academic research and industrial applications.
  • Building Block for Drug Development : The compound's reactivity allows it to be transformed into more complex structures that may exhibit pharmacological activity.

Biological Applications

Pharmacological Investigations

Research into the biological activity of this compound has revealed potential therapeutic properties. Studies have focused on its interactions with biological systems, particularly its effects on neurotransmitter receptors.

Medical Applications

Therapeutic Potential

This compound has been studied for its potential use in treating conditions such as depression and anxiety disorders. Its psychoactive properties warrant further exploration into its efficacy and safety profiles.

Case Studies

A notable case involved a patient exhibiting severe agitation and tachycardia after exposure to related compounds within the phenethylamine class. This underscores the importance of understanding the pharmacodynamics and toxicology associated with this compound.

Data Tables

StudyFindings
Serotonin Receptor StudyModulation of receptor activity observed
Dopaminergic InteractionPotential to influence dopaminergic pathways
Toxicology ReportDocumented cases of severe agitation post-exposure

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine can be compared with other similar compounds such as:

  • N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine
  • N-[(2-chlorophenyl)methyl]prop-2-en-1-amine
  • N-[(2-fluorophenyl)methyl]prop-2-en-1-amine

These compounds share a similar structural framework but differ in their substituents on the phenyl ring

This compound stands out due to its unique ethoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a Mannich reaction, which involves the condensation of an amine with formaldehyde and a ketone or aldehyde. The structure can be represented as follows:

C11H15N Molecular Formula \text{C}_{11}\text{H}_{15}\text{N}\quad \text{ Molecular Formula }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Enzymes : It can modulate enzyme activity, potentially affecting metabolic processes.
  • Biochemical Pathways : The compound may alter key biochemical pathways, leading to physiological effects such as anti-inflammatory or anticancer activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For example:

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values often below 25 μM .
    • A comparative study showed that this compound had higher activity than several known anticancer agents, indicating its potential as a lead compound in cancer therapy .
  • Mechanisms :
    • The anticancer effects are believed to result from the induction of apoptosis and inhibition of tumor growth through modulation of apoptotic pathways and cell cycle regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects :
    • In vitro tests revealed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • Growth inhibition zones ranged from 14 to 17 mm for various bacterial strains, demonstrating its efficacy as an antibacterial agent .
  • Antifungal Activity :
    • While the compound showed moderate antibacterial effects, it was largely ineffective against common fungal strains, suggesting a selective antimicrobial profile .

Case Studies and Research Findings

A summary of relevant case studies is presented in Table 1 below:

Study ReferenceBiological ActivityIC50 ValuesRemarks
Anticancer (HepG2)< 25 μMSignificant cytotoxicity observed.
Antibacterial (S. aureus)14–17 mm zoneEffective against multiple strains.
Apoptosis inductionNot specifiedMechanistic insights into anticancer effects.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-9-13-10-11-7-5-6-8-12(11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOZAYLMJWJOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405925
Record name N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893569-92-1
Record name N-[(2-ethoxyphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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